Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

説明

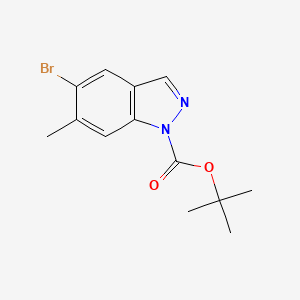

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a methyl group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

準備方法

The synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate typically involves multiple steps. One common method starts with the bromination of 6-methylindazole to introduce the bromine atom at the 5-position. This is followed by the protection of the indazole nitrogen with a tert-butyl ester group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and tert-butyl chloroformate for the esterification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. .

科学的研究の応用

Antimicrobial Activity

Indazole derivatives, including tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Studies have suggested that indazole derivatives possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems positions these compounds as important therapeutic agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its structural features allow it to interact with biological pathways involved in inflammation, offering potential therapeutic applications in inflammatory disorders .

Organic Electronics

This compound serves as a precursor in synthesizing organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in creating functionalized polymers with specific properties for use in coatings and adhesives. The incorporation of indazole units can enhance the thermal stability and mechanical strength of polymers .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Kusanur & Mahesh (2013) | Investigated antimicrobial properties | Found that indazole derivatives exhibited significant antimicrobial activity against various pathogens. |

| PMC6268423 (2012) | Explored synthesis via Suzuki cross-coupling | Demonstrated effective coupling reactions leading to high yields of substituted indazoles, including tert-butyl 5-bromo derivatives. |

| Europe PMC (2021) | Evaluated neuroprotective effects | Reported that certain indazole derivatives could protect neuronal cells from oxidative stress-induced damage. |

作用機序

The mechanism of action of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as kinases and receptors. The bromine atom and the tert-butyl ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

類似化合物との比較

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

Tert-butyl 6-bromo-1H-indazole-1-carboxylate: Similar structure but lacks the methyl group at the 6-position, which may affect its biological activity.

Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Contains an amino group at the 3-position, which can lead to different reactivity and applications.

Tert-butyl 5-bromo-1H-indazole-1-carboxylate: Lacks the methyl group at the 6-position, making it less sterically hindered .

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

生物活性

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester group attached to the carboxylic acid moiety of an indazole ring, which is further substituted with bromine and a methyl group. The molecular formula is with a molecular weight of approximately 311.18 g/mol. The presence of the bromine atom and the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions and solubility properties.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that indazole derivatives, including this compound, may possess antimicrobial properties. The interaction with specific enzymes involved in microbial resistance is under investigation.

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is crucial for developing treatments for inflammatory diseases .

- Anticancer Potential : Research indicates that indazole derivatives can inhibit various kinases and receptors implicated in cancer progression. This compound may serve as a lead compound for developing kinase inhibitors .

The mechanism of action involves binding to specific molecular targets such as kinases and receptors. The bromine atom and the tert-butyl ester group play significant roles in these interactions, influencing the compound's biological activity. Understanding these interactions is essential for elucidating its pharmacological profile.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against microbial strains | |

| Anti-inflammatory | Inhibition of IL-6 and TNF-α | |

| Anticancer | Inhibition of kinases related to cancer |

Case Study: Anti-inflammatory Activity

In a study evaluating various indazole derivatives, this compound was tested for its ability to inhibit IL-6 and TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone. Results indicated promising inhibitory effects, suggesting potential therapeutic applications in treating inflammatory conditions .

Case Study: Anticancer Activity

Another study focused on the anticancer potential of indazole derivatives found that specific structural modifications could enhance their inhibitory effects on cancer cell lines. This compound was noted for its selective inhibition against certain kinases involved in tumor growth, indicating its potential as a therapeutic agent in oncology .

特性

IUPAC Name |

tert-butyl 5-bromo-6-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-5-11-9(6-10(8)14)7-15-16(11)12(17)18-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFCMTNSJUKKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=NN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719881 | |

| Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305320-67-5 | |

| Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。